molecular formula C10H19NO3 B170155 tert-butyl N-(4-oxopentyl)carbamate CAS No. 197358-56-8

tert-butyl N-(4-oxopentyl)carbamate

Cat. No.: B170155
CAS No.: 197358-56-8
M. Wt: 201.26 g/mol
InChI Key: TVPVDPOAWGNEJW-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-oxopentyl)carbamate (CAS 197358-56-8) is a chemical building block utilized in advanced medicinal chemistry and drug discovery research. It serves as a synthetic intermediate in the construction of more complex molecules. Compounds with the tert-butyl carbamate (Boc) protecting group are integral in the synthesis of various active pharmaceutical ingredients and chemical probes . For instance, the broader class of tert-butyl carbamate derivatives are frequently employed in the development of targeted protein degraders, such as PROTACs, which represent a transformative therapeutic paradigm in drug discovery by directing disease-causing proteins for degradation . This compound is offered for research and further manufacturing applications and is strictly not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

tert-butyl N-(4-oxopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVDPOAWGNEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Oxopentanal

4-Oxopentanal is reacted with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This method yields 4-oxopentylamine with moderate efficiency:

Reaction ComponentQuantityConditionsYield (%)
4-Oxopentanal1.0 equivMethanol, rt, 24 h55–60
Ammonium acetate2.0 equiv
NaBH3CN1.5 equiv

The product is purified via vacuum distillation or column chromatography.

Hydrolysis of 4-Oxopentanenitrile

4-Oxopentanenitrile undergoes hydrolysis under acidic or basic conditions to yield 4-oxopentanoic acid, followed by Curtius rearrangement to generate the amine. This method is less favored due to lower yields (~40%) and side-product formation.

Carbamate Formation via Reaction with tert-Butyl Chloroformate

The synthesized 4-oxopentylamine is treated with Boc-Cl in the presence of a base to form the target carbamate:

ComponentQuantityConditionsYield (%)
4-Oxopentylamine1.0 equivDichloromethane, 0°C→rt85–90
Boc-Cl1.2 equiv
Triethylamine2.5 equiv

The reaction is quenched with water, and the product is extracted, dried, and purified via recrystallization (hexane/ethyl acetate).

Alternative Synthetic Routes

Oxidation of Alcohol Precursors

A secondary alcohol, such as 4-hydroxypentylamine, is oxidized to the ketone post-carbamate formation. For example:

  • Protect 4-hydroxypentylamine with Boc-Cl.

  • Oxidize the alcohol to a ketone using pyridinium chlorochromate (PCC) in dichloromethane.

StepReagentConditionsYield (%)
Boc protectionBoc-Cl, Et₃N0°C→rt, 12 h88
OxidationPCCDCM, rt, 4 h78

This route avoids handling unstable 4-oxopentylamine but requires stringent control over oxidation conditions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during the Boc protection step:

ParameterBatch MethodFlow Method
Reaction Time12 h2 h
Yield85%92%
Purity95%99%

Flow systems reduce side reactions and improve consistency, making them ideal for large-scale production.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of key approaches:

MethodAdvantagesDisadvantagesYield (%)
Reductive AminationSimple, one-potLow yield of precursor55–60
Hydrolysis of NitrileUses stable nitrile precursorMulti-step, low yield40
Alcohol OxidationStable intermediatesRequires oxidation step78
Flow ChemistryHigh scalabilityHigh initial equipment cost92

The Boc protection step consistently delivers high yields (>85%), making it the most reliable stage across all methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(4-oxopentyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: tert-butyl N-(4-oxopentyl)carbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are important intermediates in organic synthesis .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action for tert-butyl N-(4-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of the free amine. This mechanism is crucial for its role in enzyme inhibition and other biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent/Ring System Functional Groups CAS Number Molecular Formula Molecular Weight Reference
tert-Butyl N-(4-oxopentyl)carbamate Linear pentyl chain Oxo (keto), Boc-protected amine Not provided C₁₀H₁₉NO₃ 201.26
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane ring Hydroxyl, Boc-protected amine 1290191-64-8 C₁₁H₁₉NO₃ 213.27
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate Piperidine ring Fluoro, Boc-protected amine 1052713-47-9 C₁₀H₁₇FNO₂ 202.25
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclo[4.1.0]heptane ring Bicyclic, Boc-protected amine 880545-32-4 C₁₂H₂₀N₂O₂ 224.30
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Tetrahydropyran ring Cyano, Boc-protected amine 1860028-25-6 C₁₁H₁₈N₂O₃ 226.27

Key Differences and Implications

Flexibility vs. Rigidity :

  • The linear 4-oxopentyl chain in the target compound offers conformational flexibility, enhancing its adaptability in binding interactions compared to rigid bicyclic (e.g., bicyclo[4.1.0]heptane ) or cyclic (e.g., cyclopentyl ) analogs.

Reactivity of Oxo Group: The ketone group at C4 increases electrophilicity, making it prone to nucleophilic attacks (e.g., Grignard reactions or reductive amination), unlike hydroxyl or cyano substituents in analogs like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate or tert-butyl N-(4-cyanooxan-4-yl)carbamate .

Polarity and Solubility :

  • Hydroxy-substituted derivatives (e.g., cyclopentyl or piperidinyl carbamates ) exhibit higher polarity and aqueous solubility than the oxo-containing target compound, which may limit its bioavailability.

Synthetic Utility :

  • Boc-protected amines in bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane ) are often used in constrained peptide mimics, whereas the linear oxopentyl derivative is more suited for flexible linker applications.

Crystallographic and Analytical Insights

  • Programs like SHELXL and SIR97 (–2) are critical for resolving crystal structures of carbamate derivatives. For example, tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (CAS 2090270-00-9) with a cyclopentane-oxo-cyano framework would require similar refinement tools to analyze bond lengths and angles .

Biological Activity

Overview

Tert-butyl N-(4-oxopentyl)carbamate is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tert-butyl group linked to a carbamate moiety and a 4-oxopentyl chain, which contribute to its unique properties and reactivity.

Chemical Structure

The molecular formula of this compound is C₁₁H₂₃N₁O₄, with a molecular weight of approximately 231.31 g/mol. The structural composition allows for diverse chemical interactions, making it an interesting subject for both synthetic and medicinal chemistry research.

Preliminary studies suggest that this compound may function as a prodrug , where enzymatic cleavage of the carbamate group releases an active compound capable of interacting with various biological targets. This mechanism could enhance drug bioavailability while minimizing side effects, making it a candidate for targeted drug delivery systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial investigations have shown that the compound may possess antimicrobial activity, potentially useful in treating infections.
  • Anticancer Potential : There is ongoing research into its anticancer properties, with studies suggesting that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in inhibiting specific biochemical pathways relevant to disease states .

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various carbamates, this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Compound NameMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
tert-butyl N-(5-methoxy-4-oxopentyl)carbamate16Escherichia coli

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cell viability reduction in breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-71524
PC-32048

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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